Desmethyl Nafcillin Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

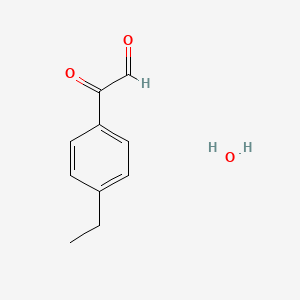

Desmethyl Nafcillin Sodium Salt is a derivative of Nafcillin, a semi-synthetic penicillin antibiotic. It is particularly effective against Gram-positive bacteria and is used as an impurity marker in the production of Nafcillin. The compound has the molecular formula C20H19N2NaO5S and a molecular weight of 422.43 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Desmethyl Nafcillin Sodium Salt is synthesized from Nafcillin acid. The process involves dissolving Nafcillin acid in an organic solvent with a water content of 1.0-3.0 wt%. A salt-forming agent is added at room temperature to initiate the salt-forming reaction. The solution is then clarified and decolorized. Crystal seeds are added to the decolorized solution, which is then stirred and heated to 40-50°C under sterile conditions for 2-3 hours. The mixture is cooled for 1-2 hours, filtered, washed, and dried in a vacuum to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The organic solvent used can be recovered and reused, making the process cost-effective and environmentally friendly. The final product has a purity of over 99.5%, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Desmethyl Nafcillin Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical applications .

Applications De Recherche Scientifique

Desmethyl Nafcillin Sodium Salt has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Nafcillin.

Biology: It is used in studies involving bacterial resistance and the development of new antibiotics.

Medicine: It serves as a model compound in the development of new beta-lactam antibiotics.

Industry: It is used in the quality control of Nafcillin production to ensure the purity and efficacy of the final product.

Mécanisme D'action

Desmethyl Nafcillin Sodium Salt, like Nafcillin, exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process of cell wall synthesis. This inhibition leads to the bactericidal action against penicillin-susceptible microorganisms during their active multiplication phase .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nafcillin: The parent compound, used to treat staphylococcal infections.

Oxacillin: Another beta-lactamase-resistant penicillin used for similar purposes.

Methicillin: Historically used to treat penicillin-resistant staphylococcal infections but now largely replaced by Nafcillin and Oxacillin.

Uniqueness

Desmethyl Nafcillin Sodium Salt is unique due to its role as an impurity marker in Nafcillin production. Its presence and concentration can indicate the purity and quality of Nafcillin, making it an essential compound in pharmaceutical quality control.

Propriétés

Numéro CAS |

1104-49-0 |

|---|---|

Formule moléculaire |

C₂₀H₂₀N₂NaO₅S |

Poids moléculaire |

423.44 |

Synonymes |

BRL 1336; [2S-(2α,5α,6β)]-6-[[(2-Methoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Monosodium Salt; (2S,5R,6R)-6-[[(2-Methoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabi |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)

![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)